An In-depth Technical Guide to the Physical and Chemical Properties of Sodium 4-Hydroxybenzenesulfonate
An In-depth Technical Guide to the Physical and Chemical Properties of Sodium 4-Hydroxybenzenesulfonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium 4-hydroxybenzenesulfonate (B8699630) is an organic salt that serves as a key intermediate in various chemical syntheses, including the production of pharmaceuticals and other specialty chemicals. Its bifunctional nature, possessing both a phenolic hydroxyl group and a sulfonic acid salt, makes it a versatile building block in organic chemistry. This technical guide provides a comprehensive overview of the physical and chemical properties of sodium 4-hydroxybenzenesulfonate, including its anhydrous and dihydrate forms. Detailed experimental protocols for the determination of its key properties are provided, along with spectral data and visualizations to facilitate a deeper understanding of this compound.
Chemical Identity and Forms
Sodium 4-hydroxybenzenesulfonate can exist in two common forms: the anhydrous salt and the dihydrate. It is crucial to distinguish between these two forms as their physical properties, such as molecular weight and water content, differ.
| Identifier | Anhydrous Sodium 4-Hydroxybenzenesulfonate | Sodium 4-Hydroxybenzenesulfonate Dihydrate |
| IUPAC Name | sodium;4-hydroxybenzenesulfonate | sodium;4-hydroxybenzenesulfonate;dihydrate |
| Synonyms | Sodium p-phenolsulfonate, 4-Hydroxybenzenesulfonic acid sodium salt | 4-Hydroxybenzenesulfonic acid sodium salt dihydrate, Phenol-4-sulfonic acid sodium salt dihydrate |
| CAS Number | 825-90-1[1] | 10580-19-5 |
| Molecular Formula | C₆H₅NaO₄S[1] | C₆H₉NaO₆S[2] |
| Molecular Weight | 196.15 g/mol [1] | 232.19 g/mol [2] |
| Chemical Structure |
|
|
Physical Properties
The physical properties of sodium 4-hydroxybenzenesulfonate are summarized in the table below. It is typically a white to off-white crystalline powder.[3] One of its notable characteristics is its high melting point, which is indicative of its salt-like nature and thermal stability.
| Property | Value | Experimental Notes |
| Appearance | White to off-white crystalline powder or crystals[3] | Visually inspected at room temperature. |
| Melting Point | >300 °C[4] | Due to the high melting point, standard capillary melting point apparatus may not be sufficient. High-temperature melting point apparatus or differential scanning calorimetry (DSC) is recommended for accurate determination. |
| Boiling Point | 350 °C (at 101,325 Pa)[4] | This is a literature value and likely represents the decomposition temperature rather than a true boiling point. |
| Solubility in Water | 92.4 g/L at 20 °C (anhydrous)[4] | Soluble in water. The dihydrate is also soluble in water, and its solubility increases with temperature.[5] |
| Solubility in other solvents | Slightly soluble in methanol.[4] Soluble in hot alcohol and glycerol. | Qualitative solubility tests can be performed by observing the dissolution of a small amount of the compound in the solvent at room temperature and with gentle heating. |
| pKa (of parent acid) | 9.11 (at 25 °C)[6][7] | This value corresponds to the phenolic hydroxyl group of 4-hydroxybenzenesulfonic acid. The sulfonic acid group is a strong acid with a much lower pKa. |
Chemical Properties and Reactivity
Sodium 4-hydroxybenzenesulfonate exhibits reactivity characteristic of both phenols and sulfonates.
-
Phenolic Hydroxyl Group: The hydroxyl group can undergo typical phenolic reactions such as etherification, esterification, and electrophilic aromatic substitution. The electron-donating nature of the hydroxyl group activates the aromatic ring towards further substitution.
-
Sulfonate Group: The sulfonate group is a good leaving group in nucleophilic aromatic substitution reactions under certain conditions. It also imparts high water solubility to the molecule.
-
Stability: The compound is stable under normal conditions.[7] It is incompatible with strong oxidizing agents.[7]
Experimental Protocols
Synthesis of Sodium 4-Hydroxybenzenesulfonate
A common method for the synthesis of the parent acid, 4-hydroxybenzenesulfonic acid, involves the sulfonation of phenol (B47542). The resulting acid is then neutralized to form the sodium salt.
Materials:
-
Phenol
-
Concentrated sulfuric acid (96%)
-
Sodium hydroxide (B78521)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a stirrer, carefully add phenol to an equimolar amount of concentrated sulfuric acid.
-
Heat the reaction mixture to approximately 100-110 °C for several hours.[8] The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Slowly and carefully neutralize the acidic solution with a concentrated solution of sodium hydroxide until the pH is neutral. The neutralization should be performed in an ice bath to control the exothermic reaction.
-
The sodium 4-hydroxybenzenesulfonate will precipitate out of the solution upon cooling.
-
Collect the crude product by vacuum filtration and wash with a small amount of cold water.
-
The crude product can be purified by recrystallization from hot water.[9]
Determination of Melting Point for High-Melting Solids
Given the high melting point of sodium 4-hydroxybenzenesulfonate, a standard capillary melting point apparatus may not be suitable.
Apparatus:
-
High-temperature melting point apparatus (e.g., Mel-Temp) or Differential Scanning Calorimeter (DSC)
-
Capillary tubes (sealed at one end)
-
Spatula
Procedure:
-
Ensure the sample is finely powdered and completely dry.[10]
-
Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the block rapidly to a temperature approximately 20°C below the expected melting point.
-
Then, decrease the heating rate to 1-2°C per minute.
-
Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has melted (completion of melting). This range is the melting point. For a pure substance, this range should be narrow.[3]
Determination of Aqueous Solubility (Shake-Flask Method)
This protocol is based on the standard shake-flask method for determining the equilibrium solubility of a compound in water.
Materials and Equipment:
-
Sodium 4-hydroxybenzenesulfonate
-
Distilled or deionized water
-
Thermostatically controlled shaker bath
-
Centrifuge
-
Analytical balance
-
UV-Vis spectrophotometer or HPLC system
Procedure:
-
Add an excess amount of sodium 4-hydroxybenzenesulfonate to a known volume of water in a sealed flask.
-
Place the flask in a shaker bath set to a constant temperature (e.g., 20°C or 25°C).
-
Agitate the flask for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, allow the undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant and centrifuge it to remove any remaining solid particles.
-
Analyze the concentration of the dissolved sodium 4-hydroxybenzenesulfonate in the clear supernatant using a suitable analytical method, such as UV-Vis spectrophotometry (by creating a calibration curve) or HPLC.
-
The solubility is expressed in g/L or mol/L.
Spectral Data
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of sodium 4-hydroxybenzenesulfonate provides valuable information about its functional groups. The analysis is typically performed on a solid sample using a KBr pellet.
Key Spectral Features (for the dihydrate):
-
~3533 cm⁻¹: O-H stretching, indicative of the phenolic hydroxyl group and water of hydration.[11]
-
~3180 cm⁻¹: =C-H stretching of the aromatic ring.[12]
-
~1655 cm⁻¹: C=C stretching of the aromatic ring.[12]
-
~1594 and 1434 cm⁻¹: Aromatic C-C stretching in the ring.[11]
-
~1225 and 1120 cm⁻¹: C-O stretching of the phenolic group.[11]
-
~1176 cm⁻¹: SO₃ stretching of the sulfonate group.[13]
-
~600-800 cm⁻¹: C-S stretching.[13]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are used to confirm the structure of the compound. Spectra are typically recorded in a deuterated solvent such as D₂O.
-
¹H NMR: The proton NMR spectrum would be expected to show two doublets in the aromatic region, corresponding to the two sets of chemically non-equivalent aromatic protons. The integration of these signals would be 2H each.
-
¹³C NMR: The carbon NMR spectrum would show four distinct signals for the aromatic carbons due to the symmetry of the para-substituted ring. The carbon attached to the hydroxyl group would be shifted downfield, as would the carbon attached to the sulfonate group.
Safety and Handling
Sodium 4-hydroxybenzenesulfonate is considered an irritant.[14] It may cause skin irritation, serious eye irritation, and respiratory irritation.[15] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. Work in a well-ventilated area or under a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).
Conclusion
Sodium 4-hydroxybenzenesulfonate is a valuable and versatile chemical intermediate with well-defined physical and chemical properties. This guide has provided a comprehensive overview of its characteristics, including data for both its anhydrous and dihydrate forms. The detailed experimental protocols for synthesis and property determination, along with the spectral data and workflow visualizations, are intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development and chemical synthesis. A thorough understanding of these properties is essential for its effective and safe use in various applications.
References
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- 4. US4009212A - Method for the preparation of meta dihydroxybenzenes - Google Patents [patents.google.com]
- 5. 4-HYDROXYAZOBENZENE-4'-SULFONIC ACID SODIUM SALT(2623-36-1) 1H NMR [m.chemicalbook.com]
- 6. store.astm.org [store.astm.org]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. 4-Hydroxybenzenesulfonic acid synthesis - chemicalbook [chemicalbook.com]
- 9. Home Page [chem.ualberta.ca]
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- 11. researchgate.net [researchgate.net]
- 12. quora.com [quora.com]
- 13. researchgate.net [researchgate.net]
- 14. Sodium 4-hydroxybenzenesulfonate | C6H5NaO4S | CID 4379756 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
